![molecular formula C25H29NO6S B13918554 N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 2,4-dimethoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a phenyl-methanesulfonamide group. The presence of multiple methoxy groups and a sulfonamide moiety contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide typically involves the following steps:
Formation of 2,4-dimethoxybenzylamine: This intermediate can be prepared by reducing 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent.
Coupling Reaction: The 2,4-dimethoxybenzylamine is then reacted with a suitable sulfonyl chloride, such as phenylmethanesulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound, known for its nucleophilic properties.
Phenylmethanesulfonamide: Another related compound with similar sulfonamide functionality.
Uniqueness
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is unique due to the presence of multiple methoxy groups and a sulfonamide moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C25H29NO6S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N,N-bis[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C25H29NO6S/c1-29-22-12-10-20(24(14-22)31-3)16-26(33(27,28)18-19-8-6-5-7-9-19)17-21-11-13-23(30-2)15-25(21)32-4/h5-15H,16-18H2,1-4H3 |
InChI Key |
YKSOMXIRKBWIBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
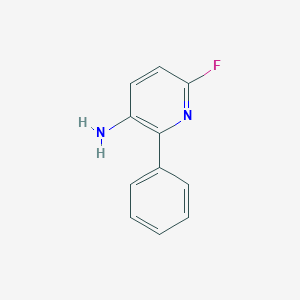

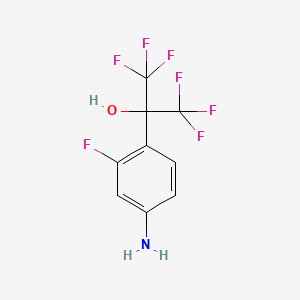
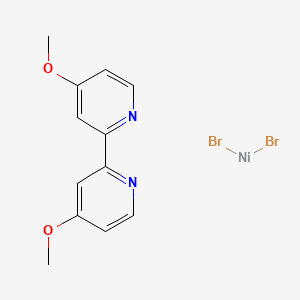

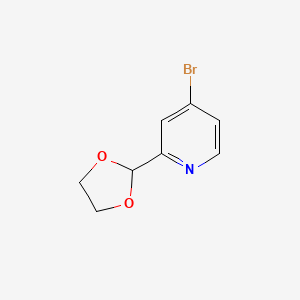
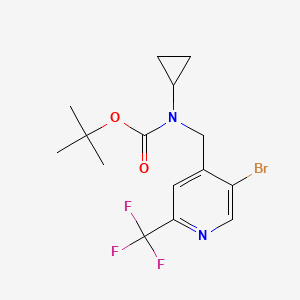
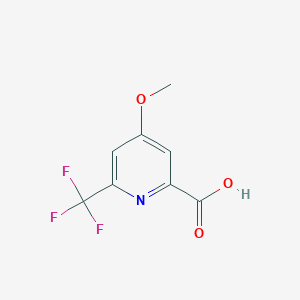
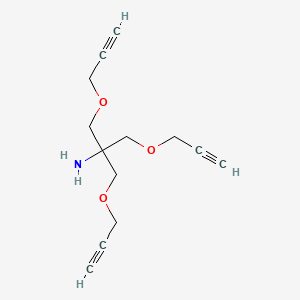
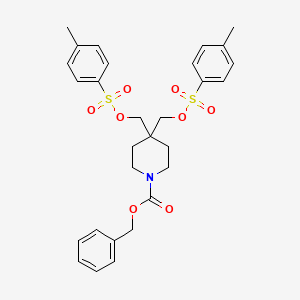
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
